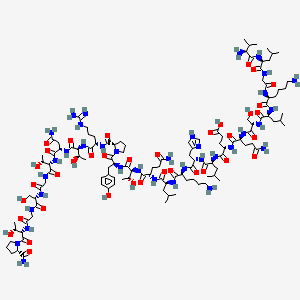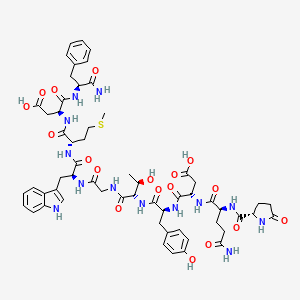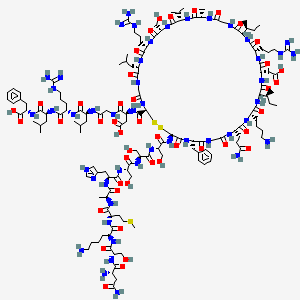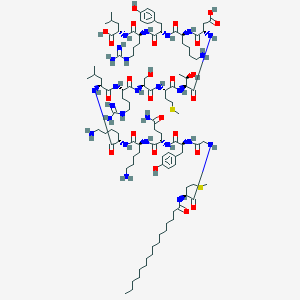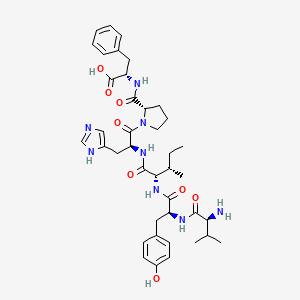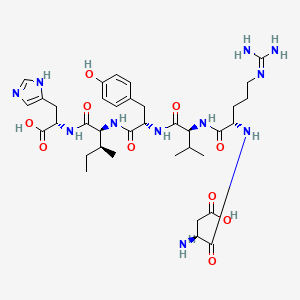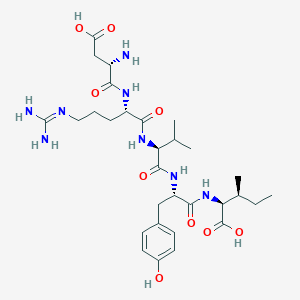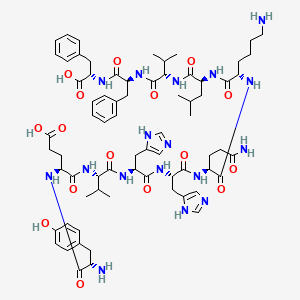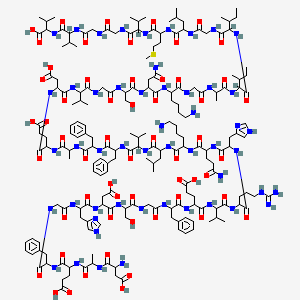
Palmitoyl-Lysyl-Dioxymethiony-Lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palmitoyl-Lysyl-Dioxymethiony-Lysine, also known as Palmitoyl Tripeptide-38, is a complex molecule that has drawn much attention due to its potential biological activities . This molecule is a peptide consisting of four amino acids: palmitoyl, lysyl, dioxymethiony, and lysine . It has a molecular formula of C33H65N5O7S and a molecular weight of 676.0 g/mol .
Synthesis Analysis
The synthesis of Palmitoyl-Lysyl-Dioxymethiony-Lysine involves the condensation of an amino acid (almost always serine) with an acyl-CoA (the acyl group of, usually, but not always, the 16-carbon fatty acid palmitate) to generate 3-ketodihydrosphingosine . This reaction is mediated by the enzyme serine palmitoyltransferase (SPT) .
Molecular Structure Analysis
The molecular structure of Palmitoyl-Lysyl-Dioxymethiony-Lysine is complex and flexible . The InChI string for this compound is InChI=1S/C33H65N5O7S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-30 (39)36-27 (20-16-18-24-34)31 (40)37-28 (23-26-46 (2,44)45)32 (41)38-29 (33 (42)43)21-17-19-25-35/h27-29H,3-26,34-35H2,1-2H3, (H,36,39) (H,37,40) (H,38,41) (H,42,43)/t27-,28-,29-/m0/s1 .
Physical And Chemical Properties Analysis
Palmitoyl-Lysyl-Dioxymethiony-Lysine has a molecular weight of 676.0 g/mol and a computed XLogP3-AA value of 3 . It has a hydrogen bond donor count of 6 .
Wissenschaftliche Forschungsanwendungen
Anti-Aging and Cosmetic Applications
Cosmetic Formulations
Palmitoyl peptides, including palmitoylated pentapeptide variants, are used as anti-aging agents in cosmetics. A study developed a LC-MS/MS analytical procedure for their detection in cosmetic formulations, demonstrating the influence of the formulation on the availability of these peptides in anti-wrinkle creams (Chirita et al., 2009).
Skin Improvement
A synthetic material, palmitoyl pentapeptide (palmitoyl‐lysine‐threonine‐threonine‐lysine‐serine), was designed as a topical agent to stimulate collagen production, showing significant improvement in reducing wrinkles and fine lines in clinical studies (Robinson et al., 2005).
Drug and Gene Delivery
Gene Delivery Systems
Modified amino acid homopolymers, including palmitoylated lysine, have been investigated as nonviral gene delivery systems. These amphiphilic amino acid-based polymers show potential for effective gene expression with reduced cytotoxicity (Brown et al., 2000).
Drug Delivery Agents
The study of amphiphilic poly-L-lysine graft copolymers, with varying levels of grafted methoxypolyethylene glycol and palmitic acid, has shown potential in the assembly of polymeric bilayer vesicles for drug and gene delivery (Wang et al., 2001).
Antibacterial Properties
- Antibacterial Activity: Derivatives of L-lysine peptides, including those of Nalpha-palmitoyl-L-lysyl-L-lysine, exhibit antibacterial properties. Their chemical structure has been correlated with antibacterial activity (Dąbrowska et al., 1976).
Additional Applications
Lysis of Bacteria
Synthetic palmitoyl carnitine, structurally similar to palmitoylated lysine, has been used effectively for the lysis of bacteria, demonstrating higher lytic activity than lysozyme (Lee et al., 1993).
Biological Functions
Studies on lysozyme binding to phospholipid bilayers, including palmitoylated variants, reveal insights into its antimicrobial, antitumor, and immune-modulatory activities. These interactions have implications for protein fibrillogenesis and cytotoxicity in vivo (Gorbenko et al., 2007).
Monolayer Structure Analysis
The study of palmitoyl-(R)-lysine monolayers on water has contributed to the understanding of structural matches between monolayers and crystal growth, relevant to biological membranes and optical applications (Wolf et al., 1987).
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1447824-23-8 |
|---|---|
Produktname |
Palmitoyl-Lysyl-Dioxymethiony-Lysine |
Molekularformel |
C33H65N5O7S |
Molekulargewicht |
675.96 |
Sequenz |
Pal-Lys-Met(O2)-Lys-OH |
Lagerung |
Common storage 2-8℃,long time storage -20℃. |
Synonyme |
Palmitoyl-Lysyl-Dioxymethiony-Lysine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



